REACTION_CXSMILES
|
[N+:1]([CH3:4])([O-:3])=[O:2].[CH2:5]([O:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH:11]=O)[CH3:6].[OH-].[Na+].Cl>CO.O>[CH2:5]([O:7][C:8]1[CH:15]=[CH:14][CH:13]=[C:10]([CH2:11][CH2:4][N+:1]([O-:3])=[O:2])[CH:9]=1)[CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature during addition
|
Type
|
TEMPERATURE
|
Details
|
was maintained around 10° C
|
Type
|
CUSTOM
|
Details
|
After 1 hour a yellow precipitate formed
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 1 to 15% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(=CC=C1)CC[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.49 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |